molecular formula C13H20NO5P B14716418 Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester CAS No. 22787-60-6

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester

Cat. No.: B14716418
CAS No.: 22787-60-6
M. Wt: 301.27 g/mol
InChI Key: JTVOHYCCSAPJBX-UHFFFAOYSA-N
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Description

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester is a complex organic compound that features a phosphoric acid ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester typically involves the esterification of phosphoric acid with the corresponding alcohol. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion. Common reagents might include diethyl phosphorochloridate and the pyridine derivative under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions could potentially convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions might occur at the ester or pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Could be explored for pharmaceutical applications, such as drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The exact pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phosphoric acid esters: Other esters of phosphoric acid with different alcohols.

    Pyridine derivatives: Compounds with similar pyridine ring structures but different functional groups.

Uniqueness

Phosphoric acid, 1,2-dihydro-6-methyl-2-oxo-1-(2-propenyl)-4-pyridinyl diethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

22787-60-6

Molecular Formula

C13H20NO5P

Molecular Weight

301.27 g/mol

IUPAC Name

ethyl (6-methyl-1,2-dihydropyridin-4-yl) 1-oxopent-4-en-2-yl phosphate

InChI

InChI=1S/C13H20NO5P/c1-4-6-13(10-15)19-20(16,17-5-2)18-12-7-8-14-11(3)9-12/h4,7,9-10,13-14H,1,5-6,8H2,2-3H3

InChI Key

JTVOHYCCSAPJBX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC1=CCNC(=C1)C)OC(CC=C)C=O

Origin of Product

United States

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